cis-Methyl 2-phenylcyclopropane-1-carboxylate
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Overview
Description
cis-Methyl 2-phenylcyclopropane-1-carboxylate: is an organic compound with the molecular formula C11H12O2. It is a cyclopropane derivative, characterized by a three-membered ring structure with a phenyl group and a carboxylate ester group attached. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of styrene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired cyclopropane derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Methyl 2-phenylcyclopropane-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. This process can convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
cis-Methyl 2-phenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its reactivity and structural properties make it a candidate for designing new therapeutic agents.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials. Its stability and reactivity are advantageous in various manufacturing processes.
Mechanism of Action
The mechanism of action of cis-Methyl 2-phenylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
trans-Methyl 2-phenylcyclopropane-1-carboxylate: This isomer differs in the spatial arrangement of the substituents on the cyclopropane ring.
Methyl 1-phenylcyclopropane-1-carboxylate: Another isomer with a different substitution pattern on the cyclopropane ring.
Ethyl 2-phenylcyclopropane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: cis-Methyl 2-phenylcyclopropane-1-carboxylate is unique due to its specific cis-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its trans-isomer or other similar compounds.
Properties
Molecular Formula |
C11H12O2 |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl (1R,2S)-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-,10-/m1/s1 |
InChI Key |
BQRFZWGTJXCXSR-NXEZZACHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
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